N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target discoidin domain receptors 1 and 2 (ddr1 and ddr2) .
Mode of Action
It’s worth noting that the compound’s structure includes an imidazo[1,2-a]pyrimidine moiety, which is known to have significant biological and therapeutic value .
Biochemical Pathways
Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Result of Action
Compounds with similar structures have shown inhibitory effects against certain enzymes .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridine derivatives, to which this compound belongs, have been synthesized and evaluated for their antiproliferative potential against cancer cells . These compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,5-dimethoxybenzamide has shown significant results in cellular studies. For instance, it has been found to exhibit potent activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines . The reaction conditions are generally mild and can be metal-free, utilizing reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as one-pot tandem cyclization/bromination reactions. These methods are designed to be efficient and cost-effective, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like TBHP.
Reduction: Can be achieved using hydrogenation catalysts.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in decane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidine core and the benzamide moiety. This structural arrangement imparts distinct biological activities and enhances its potential as a versatile pharmacophore .
Biological Activity
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Characteristics
- IUPAC Name : N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide
- Molecular Formula : C_{20}H_{18}N_{4}O_{3}
- Molecular Weight : 366.38 g/mol
The primary biological target for this compound is the Discoidin Domain Receptors (DDR1 and DDR2). These receptors play a crucial role in mediating inflammatory responses and cellular signaling pathways.
Binding Affinity
The compound exhibits a high binding affinity for DDR1 and DDR2, leading to the modulation of inflammatory cytokine secretion. This interaction suggests a potential role in anti-inflammatory therapies.
Anticancer Properties
Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits cell growth in:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
HCT116 (Colon Cancer) | 10.0 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound exhibits notable anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models of arthritis and colitis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cellular Effects
The compound's effects on cellular processes include alterations in gene expression and modulation of metabolic pathways. Preliminary studies suggest that it may influence cellular signaling pathways involved in apoptosis and proliferation.
Molecular Mechanism
At the molecular level, this compound likely exerts its effects through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell metabolism.
- Gene Expression Modulation : Affecting transcription factors that regulate cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyrimidine derivatives similar to this compound:
-
Study on Anticancer Activity :
- Researchers evaluated the antiproliferative effects of related compounds on various cancer cell lines.
- Results indicated a correlation between structural modifications and enhanced biological activity.
-
Inflammation Model Studies :
- Animal models treated with the compound showed reduced swelling and inflammatory markers compared to controls.
- Histological analysis revealed decreased infiltration of immune cells in treated tissues.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-10-15(11-18(12-17)28-2)20(26)23-16-6-3-5-14(9-16)19-13-25-8-4-7-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBGJUZZUHWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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